molecular formula C13H16O2 B1609687 t-Butyl 4-vinylbenzoate CAS No. 84740-98-7

t-Butyl 4-vinylbenzoate

Cat. No.: B1609687
CAS No.: 84740-98-7
M. Wt: 204.26 g/mol
InChI Key: HPBNICVODIHXKB-UHFFFAOYSA-N
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Description

t-Butyl 4-vinylbenzoate: is an organic compound with the molecular formula C13H16O2 . It is an ester derivative of 4-vinylbenzoic acid and is characterized by the presence of a vinyl group attached to the benzene ring and a tert-butyl ester group. This compound is used in various chemical reactions and has applications in polymer chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: t-Butyl 4-vinylbenzoate can be synthesized through the esterification of 4-vinylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the use of sulfuric acid or p-toluenesulfonic acid as the catalyst and is carried out under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the conversion of starting materials to the desired product .

Mechanism of Action

The mechanism of action of t-Butyl 4-vinylbenzoate in polymerization involves the formation of radicals through the initiation process. These radicals propagate the polymer chain by adding to the vinyl group, resulting in the formation of long polymer chains. The molecular targets and pathways involved in these reactions are primarily related to the radical formation and propagation steps .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its tert-butyl ester group, which provides steric hindrance and affects the reactivity and properties of the compound. This makes it particularly useful in the synthesis of polymers with specific characteristics .

Properties

IUPAC Name

tert-butyl 4-ethenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-5-10-6-8-11(9-7-10)12(14)15-13(2,3)4/h5-9H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBNICVODIHXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91380-16-4
Record name Benzoic acid, 4-ethenyl-, 1,1-dimethylethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91380-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10433764
Record name t-butyl 4-vinylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84740-98-7
Record name t-butyl 4-vinylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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